2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS 1864061-70-0): A Comprehensive Technical Guide for Drug Discovery and Bioconjugation
2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS 1864061-70-0): A Comprehensive Technical Guide for Drug Discovery and Bioconjugation
Executive Summary
In the rapidly evolving landscape of medicinal chemistry and chemical biology, nitrogen-rich heterocycles serve as foundational scaffolds for novel therapeutics. 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 1864061-70-0) is a highly specialized, versatile building block[1]. Featuring a stable 1,2,3-triazole core flanked by ethyl and methyl substituents, its highly reactive C4-carbaldehyde (formyl) group makes it an indispensable intermediate for synthesizing complex pharmaceutical leads, bioisosteres, and site-specific protein bioconjugates.
As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, field-proven guide to the physicochemical properties, synthetic pathways, and validated experimental protocols associated with this compound.
Physicochemical Profiling
Understanding the fundamental properties of a building block is the first step in predicting its behavior in complex synthetic workflows. The 2H-isomer configuration of the triazole ring provides distinct electronic properties compared to its 1H-counterparts, influencing both its solubility and the electrophilicity of the formyl group.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde |
| CAS Registry Number | 1864061-70-0[1] |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| Core Scaffold | 1,2,3-Triazole |
| Key Reactive Moiety | C4-Carbaldehyde (Formyl group) |
| Structural Analogs | 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde[2] |
Mechanistic Pathways & Synthesis
The synthesis of highly substituted 1,2,3-triazole-4-carbaldehydes generally relies on the regioselective construction of the triazole core followed by targeted functionalization. While traditional Huisgen cycloadditions require high temperatures and yield mixed isomers, modern approaches utilize transition-metal catalysis (CuAAC or RuAAC) or metal-free organocatalytic methods to achieve high regioselectivity[3].
For the 2-ethyl-5-methyl derivative, the synthesis typically involves the formation of a triazole intermediate, followed by N-alkylation (which often requires careful chromatographic separation of 1H and 2H isomers) and subsequent C-formylation (e.g., via Vilsmeier-Haack conditions or oxidation of a primary alcohol).
Figure 1: Synthetic pathway for substituted 1,2,3-triazole-4-carbaldehydes.
Reactivity & Applications in Drug Discovery
The 1,2,3-triazole ring is a well-established bioisostere for amide bonds, offering enhanced metabolic stability, resistance to enzymatic degradation, and improved hydrogen-bonding capabilities[3]. The C4-carbaldehyde group of CAS 1864061-70-0 serves as a versatile anchor for drug discovery workflows.
Through Wittig reactions, reductive aminations, and Knoevenagel condensations, this scaffold can be rapidly diversified into libraries of thienostilbenes, kinase inhibitors, or cholinesterase inhibitors[4].
Figure 2: Triazole-4-carbaldehyde application in hit-to-lead drug discovery workflows.
Advanced Bioconjugation: N-Terminal Protein Modification
Beyond small-molecule synthesis, triazole-4-carbaldehydes (TA4C) have emerged as highly efficient reagents for the site-specific modification of proteins. Recent literature demonstrates that TA4C derivatives can selectively label the N-terminus of bioactive peptides and proteins under mild conditions with excellent conversion rates (e.g., >90% for ribonuclease A)[5]. This allows for the precise conjugation of fluorophores, PEG chains, or biotin without disrupting the protein's tertiary structure.
Figure 3: Site-specific N-terminal protein modification using triazole carbaldehydes.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Causality is embedded into every step to explain why specific reagents and conditions are chosen.
Protocol A: Synthesis of Triazole-Derived Imines (Schiff Bases)
Objective: Diversify the 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde scaffold via condensation with primary amines for SAR library generation[4].
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Preparation: Dissolve 1.0 eq (100 mg) of 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde in 2 mL of anhydrous 1,4-dioxane.
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Causality: Anhydrous solvent is critical to prevent the hydrolysis of the reversible imine product back into the starting aldehyde.
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Amine Addition: Add 1.2 eq of the target primary amine (e.g., benzylamine) to the solution.
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Catalysis & Dehydration: Add 50 mg of activated 4Å molecular sieves and a catalytic amount of glacial acetic acid (0.1 eq).
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Causality: The mild acid protonates the carbonyl oxygen, increasing its electrophilicity, while the molecular sieves drive the equilibrium forward by physically sequestering the water byproduct.
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Incubation & Monitoring: Stir the mixture at 50°C for 12–24 hours under an argon atmosphere.
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Self-Validation Step: Monitor the reaction via ¹H NMR. The reaction is deemed complete when the distinct aldehyde proton signal (~10.0–10.2 ppm) completely disappears, replaced by the characteristic imine (CH=N) proton signal at ~8.2–8.5 ppm.
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Isolation: Filter the mixture to remove the molecular sieves, concentrate under reduced pressure, and purify via flash column chromatography (DCM/EtOAc gradient).
Protocol B: Site-Specific N-Terminal Protein Bioconjugation
Objective: Attach a functional probe to a target protein using the triazole-4-carbaldehyde motif[5].
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Buffer Optimization: Prepare a 100 μM solution of the target protein in 100 mM phosphate buffer at pH 6.0–6.5.
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Causality: This specific pH window selectively targets the N-terminal α-amine (pKa ~7.8), which remains partially unprotonated and nucleophilic, while ensuring that lysine ε-amines (pKa ~10.5) remain fully protonated and unreactive.
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Reagent Addition: Add 10 eq of the functionalized triazole-4-carbaldehyde derivative (dissolved in DMSO; ensure final DMSO concentration is ≤5% v/v to prevent protein denaturation).
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Incubation: Incubate at 25°C for 2–4 hours with gentle agitation.
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Reduction (Stabilization): Add 20 eq of Sodium Cyanoborohydride (NaCNBH₃) and incubate for an additional 1 hour.
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Causality: NaCNBH₃ is a mild reducing agent that selectively reduces the transient imine to a stable secondary amine at pH 6.0 without prematurely reducing the unreacted aldehyde or cleaving protein disulfide bonds.
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Purification: Remove excess small molecules via Size-Exclusion Chromatography (SEC) or dialysis against standard PBS.
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Self-Validation Step: Analyze the purified conjugate using intact-protein High-Resolution Mass Spectrometry (HRMS). A successful reaction is validated by a mass shift exactly corresponding to the molecular weight of the triazole tag minus one water molecule (if unreduced) or plus two hydrogen atoms (if reduced).
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Analytical Characterization Standards
For researchers utilizing CAS 1864061-70-0, rigorous analytical characterization is mandatory before downstream application:
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¹H NMR (CDCl₃, 400 MHz): Look for the highly deshielded aldehyde proton singlet at ~10.1 ppm. The ethyl group will present as a distinct quartet (~4.4 ppm) and triplet (~1.5 ppm), while the methyl group on the triazole ring will appear as a singlet (~2.4 ppm).
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IR Spectroscopy: A strong, sharp absorption band at ~1690–1710 cm⁻¹ is indicative of the C=O stretch of the conjugated carbaldehyde.
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LC-MS: Electrospray ionization (ESI+) should yield a prominent [M+H]⁺ peak at m/z 140.1.
References
- ChemicalBook, "2-ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS 1864061-70-0)",
- MDPI - Organics, "1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles",
- PubMed, "Triazolecarbaldehyde Reagents for One-Step N-Terminal Protein Modific
- KU Leuven, "Synthesis of 1,2,3-triazoles and biological evalu
- BLD Pharm, "2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde",
Sources
- 1. 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde | 1864061-70-0 [chemicalbook.com]
- 2. 2705257-83-4|2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. DSpace [lirias2repo.kuleuven.be]
- 4. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles [mdpi.com]
- 5. Triazolecarbaldehyde Reagents for One-Step N-Terminal Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

